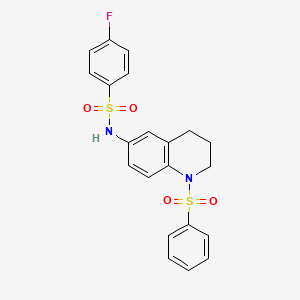
4-氟-N-(1-(苯磺酰基)-1,2,3,4-四氢喹啉-6-基)苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a synthetic organic compound characterized by its complex molecular structure. This compound belongs to the class of sulfonamides, which are known for their diverse biological activities and pharmaceutical applications. The presence of a fluorine atom and multiple sulfonyl groups enhances its chemical reactivity and potential for various applications in scientific research and industry.
科学研究应用
Chemistry
Catalysis: : The compound can be used as a ligand in metal-catalyzed reactions, enhancing the activity and selectivity of the catalyst.
Biology
Enzyme Inhibition: : The sulfonamide group is known for its inhibitory activity against enzymes such as carbonic anhydrase, making this compound a potential candidate for enzyme inhibition studies.
Medicine
Pharmaceuticals: : The compound may exhibit pharmacological properties, including antibacterial, antifungal, or anticancer activities, due to its unique structural features.
Industry
Materials Science: : The compound's stability and reactivity make it suitable for the development of advanced materials, such as polymers or coatings with specific properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide involves several steps:
Formation of the Tetrahydroquinoline Core: : This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline scaffold.
Introduction of the Fluorine Atom: : The fluorine atom can be incorporated through nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Sulfonylation: : The phenylsulfonyl and benzenesulfonamide groups can be introduced via sulfonylation reactions, using sulfonyl chlorides and suitable bases (e.g., pyridine or triethylamine) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve scalable and efficient synthetic routes:
Batch Processing: : Traditional batch processing methods can be used, optimizing reaction conditions such as temperature, solvent, and catalyst concentration to ensure high yield and purity.
Continuous Flow Synthesis: : This method allows for the continuous production of the compound with precise control over reaction parameters, leading to enhanced reproducibility and efficiency.
化学反应分析
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline core, leading to the formation of quinoline derivatives.
Reduction: : Reduction reactions can modify the functional groups, such as converting sulfonyl groups to thiol or sulfoxide derivatives.
Substitution: : The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used as oxidizing agents.
Reduction: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed for reduction.
Substitution: : Halogenating agents or organometallic reagents like Grignard reagents (RMgX) can facilitate substitution reactions.
Major Products Formed
Oxidation: : Quinoline derivatives
Reduction: : Thiol or sulfoxide derivatives
Substitution: : Various functionalized aromatic compounds
作用机制
Molecular Targets and Pathways
The compound exerts its effects primarily through the interaction of its sulfonamide group with biological targets:
Enzyme Inhibition: : By binding to the active site of enzymes, it can inhibit their activity, leading to downstream effects on metabolic pathways.
Receptor Binding: : It may interact with cellular receptors, altering signal transduction pathways and cellular responses.
相似化合物的比较
Similar Compounds
N-(4-fluorophenyl)-N'-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea
4-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
Uniqueness
Compared to similar compounds, 4-fluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide stands out due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and overall stability. This unique feature may enhance its potential in various scientific and industrial applications.
属性
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O4S2/c22-17-8-11-19(12-9-17)29(25,26)23-18-10-13-21-16(15-18)5-4-14-24(21)30(27,28)20-6-2-1-3-7-20/h1-3,6-13,15,23H,4-5,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKXSOYVEWCMCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)F)N(C1)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2532563.png)
![1-[3-(Trifluoromethyl)benzoyl]piperidin-3-ol](/img/structure/B2532565.png)
![Methyl 4-(benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butanoate](/img/structure/B2532566.png)
![3'-methoxy-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2532567.png)
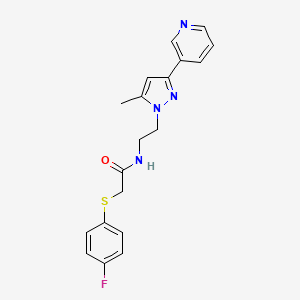
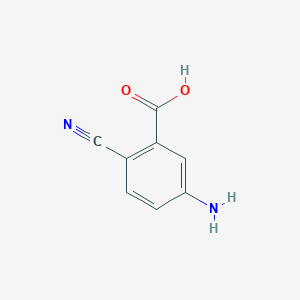
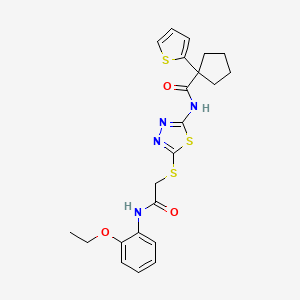
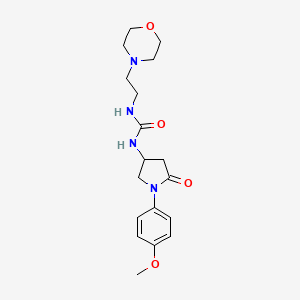
![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2532575.png)
![N-[2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-3-phenyl-1H-pyrazole-5-carboxamide](/img/new.no-structure.jpg)
![Ethyl 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2532578.png)

![N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2532585.png)
![5-hexyl-2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B2532586.png)
